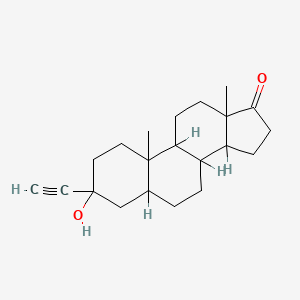

3-Ethynyl-3-hydroxyandrostan-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3alpha-Ethynyl-3-hydroxy-5alpha-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.

Applications De Recherche Scientifique

3-Ethynyl-3-hydroxyandrostan-17-one exhibits potent androgenic properties, making it a subject of interest in studies related to hormonal therapies and anabolic agents. It acts as an androgen, influencing various biological pathways associated with male characteristics and reproductive functions .

Androgen Receptor Interaction

Research indicates that this compound binds effectively to androgen receptors, which are critical in mediating the effects of androgens in the body. Its binding affinity can lead to enhanced anabolic effects, making it a candidate for muscle-wasting conditions or testosterone replacement therapies .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Hormonal Therapies

Due to its androgenic activity, this compound has been investigated for use in hormone replacement therapy (HRT) for men with low testosterone levels. Studies have shown that it can help restore normal testosterone levels and improve associated symptoms such as fatigue and decreased libido .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of this compound. It has been demonstrated to interact with key inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases or conditions like COVID-19 . The compound's binding energies suggest that it may inhibit these cytokines' activity, potentially reducing inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving steroid precursors. Understanding its synthesis is crucial for developing derivatives that may enhance its biological activity or reduce side effects.

Several case studies highlight the applications of this compound in clinical settings:

Clinical Trials on Hormone Replacement Therapy

A clinical trial evaluated the efficacy of this compound in men undergoing testosterone replacement therapy. Results indicated significant improvements in energy levels and quality of life metrics among participants receiving the compound compared to a placebo group .

Immunomodulatory Research

In another study, researchers assessed the effects of this compound on cytokine profiles in patients with chronic inflammatory conditions. The findings suggested a marked reduction in pro-inflammatory cytokines following treatment with this compound, supporting its potential as an immunomodulatory agent .

Propriétés

Numéro CAS |

17006-60-9 |

|---|---|

Formule moléculaire |

C21H30O2 |

Poids moléculaire |

314.5 g/mol |

Nom IUPAC |

3-ethynyl-3-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22)20(16,3)10-9-17(15)19/h1,14-17,23H,5-13H2,2-3H3 |

Clé InChI |

QDYCOIXEXYKTPX-DGWDJNBYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |

SMILES isomérique |

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)(C#C)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.